Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16695189
InChI: InChI=1S/C19H22FNO2/c1-2-23-19(22)11-13-3-5-14(6-4-13)16-9-10-21-18-8-7-15(20)12-17(16)18/h7-10,12-14H,2-6,11H2,1H3
SMILES:
Molecular Formula: C19H22FNO2
Molecular Weight: 315.4 g/mol

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate

CAS No.:

Cat. No.: VC16695189

Molecular Formula: C19H22FNO2

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate -

Specification

Molecular Formula C19H22FNO2
Molecular Weight 315.4 g/mol
IUPAC Name ethyl 2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]acetate
Standard InChI InChI=1S/C19H22FNO2/c1-2-23-19(22)11-13-3-5-14(6-4-13)16-9-10-21-18-8-7-15(20)12-17(16)18/h7-10,12-14H,2-6,11H2,1H3
Standard InChI Key QDLYWXDVXDNKRG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F

Introduction

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a complex structure, incorporating a cyclohexane core with an ethyl acetate group attached via a carbon chain to a fluorinated quinoline structure. Its molecular formula and weight are not explicitly detailed in the available literature, but it is known to be approximately 313.37 g/mol.

Key Features:

  • Molecular Structure: Cyclohexane ring substituted with a fluoroquinoline moiety.

  • Biological Activity: Acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and cancer progression.

  • Applications: Potential therapeutic use in cancer treatment due to its ability to enhance anti-tumor immunity.

Chemical Reactions:

  • Hydrolysis: Possible under extreme conditions.

  • Oxidation: May occur with strong acids or bases.

Biological Activity and Therapeutic Potential

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate primarily functions as an IDO inhibitor. IDO is an enzyme that catalyzes the conversion of tryptophan into kynurenine, a process linked to immune suppression and tumor growth. By inhibiting IDO, this compound can increase tryptophan levels, thereby enhancing anti-tumor immune responses. This mechanism makes it a promising candidate for cancer therapy.

Therapeutic Applications:

  • Cancer Treatment: Enhances anti-tumor immunity by inhibiting IDO.

  • Immune Regulation: Modulates immune responses by affecting tryptophan metabolism.

Comparison with Similar Compounds

Other compounds, such as Linrodostat, also feature quinoline structures and are involved in similar therapeutic areas. Linrodostat is a small molecule drug with multiple investigational indications, including cancer treatment, and has reached Phase III clinical trials . While Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate and Linrodostat share some structural similarities, their specific biological targets and applications may differ.

Comparative Analysis:

CompoundMolecular FormulaBiological ActivityTherapeutic Potential
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetateNot specifiedIDO inhibitorCancer treatment
LinrodostatC24H24ClFN2OInvestigational drugMultiple indications, including cancer

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